

Application Notes and Protocols for Live-Cell Imaging Using Sulfo-Cy3 Amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sulfo-Cy3 amine

Cat. No.: B12375572

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfo-Cy3 amine is a water-soluble, bright orange-fluorescent dye valuable for labeling biomolecules in aqueous environments.^{[1][2]} Its high water solubility, conferred by sulfonate groups, makes it particularly suitable for labeling proteins and nucleic acids without the need for organic co-solvents.^{[2][3]} The primary amine group on Sulfo-Cy3 allows for its conjugation to molecules containing reactive groups such as carboxylic acids or activated esters (e.g., NHS esters), forming stable amide bonds. This dye is characterized by its bright fluorescence, high extinction coefficient, and good photostability, making it a robust tool for various fluorescence-based applications, including fluorescence microscopy and flow cytometry.^{[2][4]}

In live-cell imaging, the sulfonated nature of Sulfo-Cy3 renders it membrane-impermeant.^{[5][6]} This property is advantageous for specifically labeling cell-surface proteins and studying their dynamics, such as trafficking, localization, and involvement in signaling pathways. When investigating intracellular targets, Sulfo-Cy3-labeled molecules must be introduced into cells via methods like microinjection, transfection, or by conjugation to cell-penetrating peptides.^{[7][8]} Careful consideration of the delivery method is crucial for successful intracellular imaging and interpretation of results.^{[7][9]}

Data Presentation

Table 1: Spectral and Physicochemical Properties of Sulfo-Cy3

Property	Value	References
Excitation Maximum (λ_{ex})	~555 nm	[3]
Emission Maximum (λ_{em})	~570 nm	[3]
Extinction Coefficient	150,000 $\text{cm}^{-1}\text{M}^{-1}$	[10]
Quantum Yield	~0.1	[10]
Molecular Weight	672.86 g/mol	[10]
Solubility	Water, DMSO, DMF	[10]
Reactivity	Aldehydes, ketones, carboxylic acids	[10]

Table 2: Recommended Starting Concentrations for Live-Cell Imaging

Application	Target	Recommended Concentration	Incubation Time	References
Cell Surface Protein Labeling	Genetically encoded protein tags	100 nM	30 minutes	[6]
siRNA Transfection	Intracellular delivery	5 nM (of labeled siRNA)	4-6 hours (post-transfection)	[8]
General Protein Labeling	Purified proteins	10 mg/mL (protein)	1 hour	[11]

Experimental Protocols

Protocol 1: Labeling of Purified Protein with Sulfo-Cy3 NHS Ester

This protocol describes the labeling of a purified protein containing primary amines (e.g., lysine residues) with Sulfo-Cy3 NHS ester (a common derivative for amine reactivity).

Materials:

- Purified protein in an amine-free buffer (e.g., PBS, HEPES, MES)
- Sulfo-Cy3 NHS ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate
- Ultra-pure water
- Gel filtration column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

- Protein Preparation:
 - Ensure the protein solution is at a concentration of at least 2 mg/mL, with an optimal concentration of 10 mg/mL.[\[11\]](#)
 - The buffer must be free of primary amines (e.g., Tris, glycine). If necessary, exchange the buffer using dialysis or a desalting column.[\[11\]](#)
 - Adjust the pH of the protein solution to 8.0-9.0 by adding an appropriate volume of 1 M sodium bicarbonate to a final concentration of 100 mM.[\[11\]](#)
- Dye Preparation:
 - Shortly before use, prepare a 10 mg/mL stock solution of Sulfo-Cy3 NHS ester in anhydrous DMF or DMSO.[\[11\]](#) Vortex until fully dissolved. Protect from light.
- Labeling Reaction:

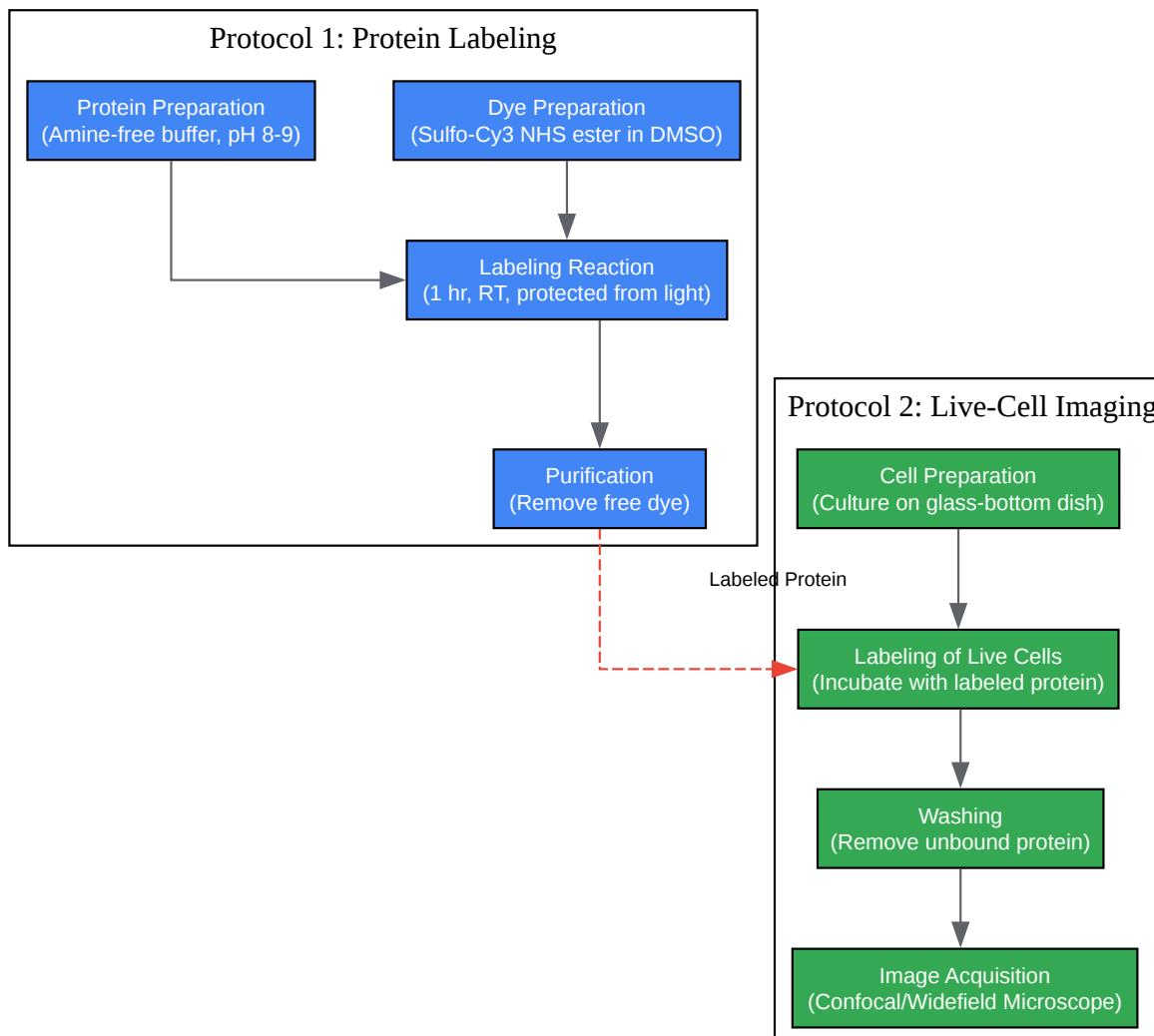
- Add the Sulfo-Cy3 NHS ester stock solution to the protein solution. A typical starting molar ratio is 10-20 moles of dye per mole of protein. This should be optimized for your specific protein.
- For a 10 mg/mL protein solution, a common starting point is to add 10 µL of the 10 mg/mL dye solution to 100 µL of the protein solution.[11]
- Incubate the reaction for 1 hour at room temperature with gentle shaking, protected from light.[11]

- Purification:
 - Separate the labeled protein from the unreacted dye using a gel filtration column, dialysis, or a spin concentrator.[11]
 - The purified, labeled protein conjugate is now ready for use in live-cell imaging experiments. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Protocol 2: Live-Cell Imaging of Sulfo-Cy3 Labeled Cell-Surface Proteins

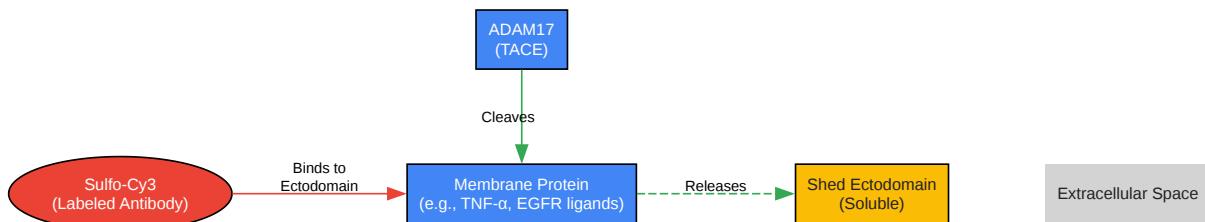
This protocol is for imaging cell-surface proteins on live, adherent cells using a protein that has been pre-labeled with Sulfo-Cy3.

Materials:


- Adherent cells cultured on glass-bottom dishes or chamber slides
- Complete cell culture medium
- Live-cell imaging medium (e.g., phenol red-free medium supplemented with serum and nutrients)
- Sulfo-Cy3 labeled protein (from Protocol 1)
- Phosphate-Buffered Saline (PBS)

- Confocal or widefield fluorescence microscope equipped for live-cell imaging with appropriate filter sets for Cy3.

Procedure:


- Cell Preparation:
 - Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluence.
- Labeling of Live Cells:
 - Wash the cells twice with warm PBS.
 - Prepare a solution of the Sulfo-Cy3 labeled protein in live-cell imaging medium at the desired final concentration (e.g., 10-100 nM).
 - Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.
 - Wash the cells three times with warm live-cell imaging medium to remove unbound labeled protein.
- Live-Cell Imaging:
 - Add fresh, pre-warmed live-cell imaging medium to the cells.
 - Place the dish or slide on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
 - Acquire images using the appropriate laser line (e.g., 561 nm) and emission filter (e.g., 570-620 nm).
 - To minimize phototoxicity and photobleaching, use the lowest possible laser power and exposure time that provides a sufficient signal-to-noise ratio.[\[12\]](#)[\[13\]](#) Consider using time-lapse imaging to observe the dynamics of the labeled protein over time.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for labeling a protein with Sulfo-Cy3 and subsequent live-cell imaging.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of ADAM17-mediated ectodomain shedding studied with Sulfo-Cy3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. Sulfo-Cy3-NHS | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular uptake and localization of a Cy3-labeled siRNA specific for the serine/threonine kinase Pim-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake and Fate of Fluorescently Labeled DNA Nanostructures in Cellular Environments: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 10. px-12.com [px-12.com]

- 11. jenabioscience.com [jenabioscience.com]
- 12. biocompare.com [biocompare.com]
- 13. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Live-Cell Imaging Using Sulfo-Cy3 Amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12375572#live-cell-imaging-protocol-using-sulfo-cy3-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com